molecular formula C11H12BrNO B2397282 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1783612-01-0

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2397282
CAS No.: 1783612-01-0
M. Wt: 254.127
InChI Key: RRZVXNKBAMFXFC-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom, two methyl groups, and a dihydroisoquinolinone core, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of a precursor isoquinoline compound. The reaction conditions may include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different dihydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmacophore in drug design.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may involve modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Chloro-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.

    5-Fluoro-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one: Contains a fluorine atom, which may affect its reactivity and interactions.

Uniqueness

The presence of the bromine atom in 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can influence its chemical reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in various types of chemical reactions and may enhance the compound’s potential as a pharmacophore.

Properties

IUPAC Name

5-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVXNKBAMFXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CNC1=O)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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